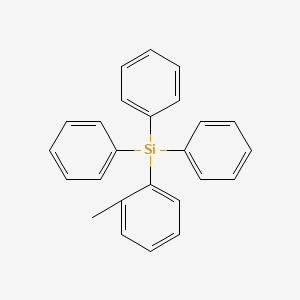

(O-Tolyl)triphenylsilane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

746-12-3 |

|---|---|

分子式 |

C25H22Si |

分子量 |

350.5 g/mol |

IUPAC名 |

(2-methylphenyl)-triphenylsilane |

InChI |

InChI=1S/C25H22Si/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-20H,1H3 |

InChIキー |

PJMJVVNHZOADSE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

Contextual Significance of Organosilanes in Academic Research

Organosilicon compounds, molecules containing carbon-silicon bonds, are fundamental to many areas of academic and industrial research. bohrium.comresearchgate.net Their significance stems from their unique chemical properties that bridge the gap between organic and inorganic chemistry. wiley.com Organosilanes serve as crucial building blocks and intermediates in organic synthesis, enabling the construction of complex molecular architectures. researchgate.netnumberanalytics.com Their applications are diverse, contributing significantly to materials science, pharmaceuticals, and catalysis. bohrium.comresearchgate.net

In materials science, organosilanes are integral to the development of polymers with enhanced thermal stability, hydrophobicity, and low dielectric constants. bohrium.com In the realm of medicinal chemistry, the incorporation of silicon into small molecules can alter their chemical properties, potentially enhancing biological activity and improving pharmacological profiles. nih.gov Furthermore, the field of catalysis has seen organosilicon compounds used not just as substrates but also as potent catalysts in a variety of chemical transformations, including reductions and cross-coupling reactions. bohrium.comresearchgate.net The versatility and reactivity of the silicon-carbon bond have established organosilanes as indispensable tools for researchers pushing the boundaries of chemical synthesis and material innovation. numberanalytics.com

Historical Perspectives on Aryl Silanes and Triphenylsilane Derivatives

The study of arylsilanes, a subclass of organosilanes where silicon is directly bonded to an aromatic ring, has a history stretching back to the late 19th century. scholaris.ca However, the field gained significant momentum in the early 20th century, largely through the pioneering work of Frederic S. Kipping. His research established fundamental synthetic methods, many of which are still relevant today. numberanalytics.com One of the most common early methods for creating the aryl-silicon bond was the reaction of a chlorosilane with an aryl-substituted metal, such as a Grignard reagent. scholaris.ca

Within the vast family of arylsilanes, triphenylsilane (B1312308) and its derivatives have carved out a significant niche in synthetic chemistry. alfa-chemistry.com Triphenylsilane itself is a versatile reagent, often employed as a reducing agent in organic reactions. alfa-chemistry.com Its derivatives have found widespread application in modern technology and advanced synthesis. For instance, triphenylsilane-containing molecules have been developed as host materials for highly efficient phosphorescent organic light-emitting diodes (OLEDs). researchgate.netiaea.orgktu.edu The bulky, three-dimensional structure of the triphenylsilyl group can be exploited to prevent molecular aggregation and self-quenching effects in emissive layers, leading to improved device performance. iaea.org The chemical stability and synthetic accessibility of triphenylsilane derivatives ensure their continued relevance in both materials science and organic synthesis. alfa-chemistry.com

Research Trajectories of Ortho Substituted Triphenylsilanes

Grignard Reagent and Organolithium Chemistry in Silane (B1218182) Synthesis

The formation of carbon-silicon (C-Si) bonds through the reaction of organometallic reagents, such as Grignard and organolithium compounds, with silicon halides is a foundational and widely practiced strategy in organosilicon chemistry. wikipedia.orgleah4sci.com These highly reactive nucleophiles readily attack the electrophilic silicon center, displacing a halide and establishing a new C-Si bond. This approach is particularly valuable for the synthesis of arylsilanes, including sterically hindered derivatives like this compound.

Synthesis via Aryl Bromide Metalation and Reaction with Trichlorosilane (B8805176)

A primary route to arylsilanes involves the metalation of an aryl bromide to generate the corresponding Grignard or organolithium reagent, which is then reacted with a silicon halide. researchgate.net For the synthesis of this compound, o-bromotoluene can be treated with magnesium to form o-tolylmagnesium bromide. This Grignard reagent is then reacted with a suitable silicon electrophile.

While direct reaction with triphenylchlorosilane is a viable path, an alternative and versatile approach involves the use of trichlorosilane (HSiCl₃). The reaction of o-tolylmagnesium bromide with trichlorosilane would yield (o-tolyl)trichlorosilane. Subsequent reaction of this intermediate with three equivalents of phenylmagnesium bromide or phenyllithium (B1222949) would then afford the target molecule, this compound. This stepwise approach allows for the introduction of different aryl groups to the silicon center.

The general conditions for Grignard reagent formation involve reacting the aryl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com The subsequent reaction with the silicon halide is typically performed at low temperatures to control the reactivity.

A study on the synthesis of various triarylsilanes utilized the addition of an aryl Grignard reagent to trichlorosilane, followed by further arylation. nih.gov For instance, tris(4-methoxyphenyl)silane was prepared by forming the Grignard reagent from 4-bromoanisole (B123540) and then reacting it with trichlorosilane. nih.gov A similar strategy can be envisioned for ortho-substituted analogs.

Table 1: Representative Grignard-based Syntheses of Triarylsilanes

| Aryl Halide | Silicon Reagent | Product | Reference |

| 4-Bromoanisole | Trichlorosilane | Tris(4-methoxyphenyl)silane | nih.gov |

| 1,4-Dibromobenzene | Trichlorosilane | Tris(4-bromophenyl)silane | nih.gov |

| Bromobenzene | Benzophenone | Triphenylmethanol | tsijournals.com |

| o-Bromotoluene | Solid Carbon Dioxide | o-Toluic Acid | umanitoba.ca |

This table illustrates the versatility of the Grignard reaction in forming new carbon-element bonds, a principle directly applicable to arylsilane synthesis.

Lithiation Reactions of Ortho-Methylated Triphenylchlorosilanes

Organolithium reagents offer an alternative to Grignard reagents for the formation of C-Si bonds. wikipedia.org They are generally more reactive and can be prepared through lithium-halogen exchange or by direct deprotonation of an acidic proton.

In the context of synthesizing ortho-substituted triarylsilanes, a key study reexamined the lithiation of tris(o-tolyl)chlorosilane. acs.org This reaction, when carried out with lithium metal in tetrahydrofuran (THF), was found to produce tris(o-tolyl)silyllithium. acs.org This silyllithium species is a potent nucleophile and can react with various electrophiles. Notably, the study also identified the formation of hexakis(o-tolyl)disilane as a coupling product. acs.org

The formation of silyllithium reagents from the corresponding chlorosilanes and lithium metal is a well-established method, particularly for triphenylsilyllithium. acs.org The reaction often proceeds through an initial formation of a disilane, which is then cleaved by lithium to yield the silyllithium. acs.org

Another relevant transformation is the lithiation of a methyl group on an ortho-substituted aryl ring attached to silicon. While direct lithiation of the methyl group in this compound is challenging, related systems have shown that ortho-methyl groups on triarylsilanes can be sites of reactivity. For instance, the lithiation of tris(2,6-xylyl)chlorosilane with isopropyllithium (B161069) led to the formation of a benzosilacyclobutene derivative through an intramolecular process, rather than simple alkylation at the silicon center. acs.org This highlights the potential for intramolecular rearrangements and cyclizations in sterically crowded ortho-methylated triarylsilane systems.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. illinois.edugelest.com These methods offer high efficiency, functional group tolerance, and predictable selectivity, making them powerful alternatives to traditional organometallic routes for synthesizing arylsilanes.

Suzuki-Miyaura Type Couplings for Arylsilane Formation

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is one of the most widely used cross-coupling reactions. wikipedia.orglibretexts.org While traditionally used for C-C bond formation, variations of this methodology can be adapted for C-Si bond formation.

A more direct application of Suzuki-Miyaura coupling for constructing molecules like this compound would involve the coupling of an arylboronic acid with a silicon-halide or a silyl (B83357) triflate. However, the more common strategy for building arylsilanes via palladium catalysis is the Hiyama coupling, which uses an organosilane as the coupling partner.

For the synthesis of this compound, one could envision a Suzuki-Miyaura reaction between o-tolylboronic acid and triphenylsilyl halide (e.g., triphenylsilyl bromide or iodide). The general catalytic cycle for such a reaction involves the oxidative addition of the silyl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the arylsilane and regenerate the Pd(0) catalyst. libretexts.org

The synthesis of biaryls via Suzuki-Miyaura coupling is extensively documented and provides a framework for understanding the conditions required. organic-chemistry.org These reactions typically employ a palladium source like Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf), a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and a suitable solvent like toluene (B28343), dioxane, or DMF. The synthesis of sterically hindered biaryls often requires the use of specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.org

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Function | Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | Stabilizes and activates the palladium center | PPh₃, PCy₃, XPhos |

| Base | Promotes transmetalation | K₂CO₃, CsF, K₃PO₄, NaOtBu |

| Organoboron Reagent | Nucleophilic coupling partner | Arylboronic acids, Arylboronate esters |

| Electrophilic Partner | Electrophilic coupling partner | Aryl halides, Aryl triflates |

This table summarizes the essential components for a successful Suzuki-Miyaura coupling, a reaction adaptable for C-Si bond formation.

Other Metal-Mediated Carbon-Silicon Bond Formation Reactions

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are highly relevant for the synthesis of arylsilanes. The Hiyama coupling, which involves the reaction of an organosilane (often an organo(alkoxy)silane or organo(fluoro)silane) with an organic halide, is a direct method for forming C-C bonds and can be conceptually applied to C-Si bond formation. organic-chemistry.orgsigmaaldrich.com The activation of the C-Si bond in the organosilane is typically achieved with a fluoride (B91410) source, such as TBAF, or under basic conditions. sigmaaldrich.com

For synthesizing this compound, a Hiyama-type approach could involve the reaction of triphenylsilanol (B1683266) with o-bromotoluene in the presence of a palladium catalyst and an activator. Organosilanols have emerged as effective nucleophiles in palladium-catalyzed cross-coupling reactions due to their stability and low toxicity. illinois.edusigmaaldrich.com

Furthermore, direct silylation of aryl halides using hydrosilanes, catalyzed by palladium or other transition metals, represents another important route. acs.org For example, the reaction of an aryl halide with a hydrosilane like triphenylsilane (B1312308) in the presence of a palladium catalyst and a base can lead to the formation of the corresponding arylsilane. The synthesis of cyclic organosilicon compounds has been achieved through palladium-catalyzed reactions of 2-silylaryl triflates, demonstrating the power of these methods for constructing complex silicon-containing molecules. oup.com These reactions can proceed through C-H or C-Si bond activation pathways. oup.com

Electrochemical Synthesis Routes

Electrochemical methods offer a sustainable and alternative approach to traditional chemical synthesis, often avoiding harsh reagents and providing unique reactivity. rsc.org The electrochemical formation of C-Si bonds has been investigated as a pathway to various organosilanes. electrochem.org

The core principle involves the electrochemical reduction of an organic halide in the presence of a chlorosilane. researchgate.net This process can be carried out in an undivided cell, often using a sacrificial anode like magnesium. electrochem.orgresearchgate.net For the synthesis of this compound, one could propose the electrolysis of o-bromotoluene in the presence of triphenylchlorosilane. The reduction of the aryl halide at the cathode would generate a reactive aryl anion or radical anion species, which could then react with the chlorosilane to form the desired C-Si bond.

Studies have shown that this direct electrochemical approach can be highly efficient, with yields of up to 90% for certain organofunctional silanes. electrochem.org The choice of solvent, supporting electrolyte, and electrolysis parameters are crucial for optimizing the reaction. electrochem.org For instance, a mixture of LiCl and MgCl₂ in THF has been found to be a suitable electrolyte system. researchgate.net

Electrosynthesis has also been successfully applied to the formation of Si-Si bonds from chlorosilanes, providing a milder alternative to the Wurtz coupling reaction. nih.gov The generation of silyl anion intermediates through electrochemical reduction allows for the synthesis of a diverse range of disilanes and oligosilanes. nih.gov While not a direct synthesis of this compound, this demonstrates the capability of electrochemistry to generate reactive silicon species that are central to organosilane synthesis. The electrochemical generation of silyl radicals is another key pathway for forming silicon-containing compounds. rsc.org

Anodic Oxidation for Methoxydiphenyl(o-tolyl)silane

A noteworthy and efficient method for constructing Si-O bonds involves the electrochemical oxidative dehydrogenation of hydrosilanes. This process can be utilized to synthesize precursors like methoxydiphenyl(o-tolyl)silane. In a typical procedure, the corresponding hydrosilane is subjected to electrolysis in the presence of methanol (B129727).

An electrochemical approach offers a green and efficient alternative for the synthesis of methoxy-functionalized silanes. rsc.org In a study focused on the electrochemical oxidative dehydrogenation of various hydrosilanes, methoxydiphenyl(o-tolyl)silane was synthesized from diphenyl(o-tolyl)silane. The reaction proceeds by electrolysis in an undivided cell using graphite (B72142) plates as both the anode and cathode, with methanol serving as both the reagent and solvent. rsc.org This method demonstrates high efficiency and atom economy.

Key findings from the electrochemical synthesis of various methoxysilanes are summarized in the table below:

| Entry | Substrate | Product | Yield (%) |

| 1 | Triphenylsilane | Methoxytriphenylsilane | 95 |

| 2 | Diphenyl(m-tolyl)silane | Methoxydiphenyl(m-tolyl)silane | 81 |

| 3 | (4-chlorophenyl)diphenylsilane | (4-chlorophenyl)(methoxy)diphenylsilane | 72 |

Visible Light-Mediated Organoboron Catalysis in Silanol Synthesis

Recent advancements in photoredox catalysis have opened new avenues for the synthesis of silanols, which are versatile intermediates in organic chemistry. These methods are often heralded for their mild reaction conditions and high functional group tolerance.

Formation of Diphenyl(o-tolyl)silanol

The synthesis of diphenyl(o-tolyl)silanol can be effectively achieved through a metal-free, visible light-mediated oxidation of the corresponding silane. mdpi.comnih.gov This process utilizes a four-coordinated organoboron compound, aminoquinoline diarylboron (AQDAB), as a photocatalyst. mdpi.comnih.gov The reaction proceeds under an oxygen atmosphere at room temperature, representing a green and efficient protocol for generating the Si-O bond. mdpi.com

The steric hindrance presented by the ortho-tolyl group does not significantly impede the reaction, as diphenyl(o-tolyl)silanol was obtained in a high yield of 82%. mdpi.com This demonstrates the robustness of the catalytic system in accommodating sterically demanding substrates. The reaction is initiated by irradiating the mixture with a blue Kessil lamp (456 nm) in a DMSO/H₂O solvent system. mdpi.com

The following table presents the yields of various silanols synthesized using this visible light-mediated organoboron-catalyzed method, highlighting the method's applicability to a range of substituted silanes. mdpi.com

| Entry | Substrate | Product | Yield (%) |

| 1 | Triphenylsilane | Triphenylsilanol | 88 |

| 2 | Diphenyl(o-tolyl)silane | Diphenyl(o-tolyl)silanol | 82 |

| 3 | [1,1'-biphenyl]-2-yldiphenylsilane | [1,1'-biphenyl]-2-yldiphenylsilanol | 70 |

| 4 | (4-methoxyphenyl)diphenylsilane | (4-methoxyphenyl)diphenylsilanol | 85 |

| 5 | (3-chlorophenyl)diphenylsilane | (3-chlorophenyl)diphenylsilanol | 81 |

| 6 | (3-fluorophenyl)diphenylsilane | (3-fluorophenyl)diphenylsilanol | 85 |

Hydrosilylation Mechanisms

Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. libretexts.org This process is a highly effective method for forming carbon-silicon bonds and for the reduction of various functional groups.

The hydrosilylation of unsaturated compounds like alkenes, alkynes, and carbonyls is frequently catalyzed by transition metal complexes. libretexts.orgunizar.es A well-established mechanism for this transformation is the Chalk-Harrod mechanism, which is based on catalysis by platinum complexes. acs.org This mechanism generally involves three key steps:

Oxidative Addition : The Si-H bond of the hydrosilane adds to the low-valent metal center, forming a metal-silyl-hydride intermediate. libretexts.orgacs.org

Migratory Insertion : The unsaturated substrate (e.g., an alkene) coordinates to the metal center and then inserts into either the metal-hydrogen bond or the metal-silicon bond. libretexts.orgunizar.es

Reductive Elimination : The final product, an alkylsilane, is eliminated from the metal center, regenerating the catalyst for the next cycle. libretexts.org

An alternative, modified Chalk-Harrod mechanism involves the insertion of the alkene into the metal-silyl bond, followed by reductive elimination of a C-H bond. libretexts.org While platinum complexes are common, a variety of other transition metals have been shown to be effective catalysts, each potentially operating through distinct mechanistic pathways. unizar.esscholaris.ca For instance, cobalt-catalyzed hydrosilylation of dienes is believed to proceed via an in-situ generated metal hydride species, (L)Co(I)-H. nih.gov

Table 1: Examples of Transition Metal Catalysts Used in Hydrosilylation

| Metal Catalyst/Precursor | Substrate Type | Reference |

|---|---|---|

| H₂PtCl₆ (Speier's catalyst) | Alkenes, Alkynes | acs.org |

| Rhodium Complexes | Carbonyls | unizar.esmsu.edu |

| Cobalt Complexes | Dienes, Alkenes | acs.orgnih.gov |

| Ruthenium Complexes | Carbonyls, Imines | scholaris.camsu.edu |

| Nickel Complexes | Alkenes | acs.org |

The structure of the silane reagent significantly impacts the rate and outcome of hydrosilylation reactions. libretexts.org Both electronic and steric factors of the substituents on the silicon atom play a crucial role. acs.orgrsc.org

For tri-substituted silanes, a general reactivity trend has been observed as: SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH. libretexts.org This indicates that electron-withdrawing groups (like chloro) on the silicon enhance reactivity, while electron-donating alkyl groups decrease it. Phenyl groups, as seen in triphenylsilane, place it at an intermediate reactivity level.

In the case of this compound, the substituents are three phenyl groups and one ortho-tolyl group. The electronic effect of the tolyl group is similar to the phenyl group, with the methyl substituent providing a slight inductive electron-donating effect. acs.org However, the steric bulk is a more dominant factor. The ortho-methyl group significantly increases the steric hindrance around the silicon center compared to a phenyl group. Studies on related systems have shown that increased steric bulk on the silane can decrease reaction efficiency. For example, in photoinduced hydrosilylation, diphenylsilane (B1312307) was found to be more reactive than the more sterically hindered triphenylsilane. rsc.org Therefore, it is expected that this compound would exhibit lower reactivity in hydrosilylation compared to triphenylsilane due to the increased steric congestion caused by the ortho-methyl group.

Radical Reaction Pathways

Organosilanes can participate in a variety of radical reactions, often acting as sources of silyl radicals or as hydrogen atom donors. The specific structure of the ortho-tolyl group in this compound provides a unique site for radical reactivity.

The ortho-methyl group of the tolyl substituent is a benzylic position, which is particularly susceptible to hydrogen atom abstraction to form a stable benzyl (B1604629) radical. researchgate.netsioc-journal.cn The functionalization of these benzylic C-H bonds is a key strategy in organic synthesis. sioc-journal.cnrsc.org

In systems containing an ortho-tolyl group and a silane, such as those involving the reagent combination Et₃SiH/KOtBu, radical mechanisms are often proposed. researchgate.netmdpi.comnih.gov The process is typically initiated by the formation of a trialkylsilyl radical, which then abstracts a hydrogen atom from the benzylic position of the o-tolyl group. mdpi.comresearchgate.net This generates a benzyl radical intermediate. This reactive intermediate can then undergo a variety of subsequent reactions, including radical rearrangements. researchgate.netmdpi.com One notable pathway is the radical-induced Truce-Smiles rearrangement, which has been observed in o-tolyl aryl ethers, sulfides, and amines. mdpi.comresearchgate.netresearchgate.net Although these specific examples utilize triethylsilane, the fundamental reactivity lies with the generation of a radical at the benzylic position of the o-tolyl group, a feature inherent to this compound. researchgate.net Computational studies have also explored the competition between radical and anionic pathways in these rearrangements. mdpi.comnih.govresearchgate.net

Organosilanes, particularly triphenylsilane, are effective reagents for the radical-mediated deoxygenation of various functional groups, most notably in the Barton-McCombie deoxygenation of alcohols via their thiocarbonyl derivatives (e.g., xanthates). msu.edue-bookshelf.de These reactions proceed via a radical chain mechanism. msu.edu

The key steps typically involve:

Initiation : A radical initiator (like AIBN or dibenzoyl peroxide) generates a silyl radical from the organosilane.

Propagation : The silyl radical attacks the thiocarbonyl group of the substrate (e.g., a xanthate), leading to the formation of an alkyl radical.

Hydrogen Transfer : This alkyl radical then abstracts a hydrogen atom from another molecule of the organosilane (e.g., triphenylsilane), yielding the deoxygenated product and regenerating the silyl radical to continue the chain. msu.edu

Triphenylsilane is often a preferred reagent for these transformations. msu.edu While other silanes can be used, triphenylsilane offers a good balance of reactivity and stability. The effectiveness of different silanes has been compared, with triphenylsilane proving more effective than tripropylsilane (B1662110) in certain deoxygenation reactions. msu.edu

Table 2: Examples of Radical Deoxygenation Using Organosilanes

| Substrate Type | Silane Reagent | Radical Initiator | Product | Reference |

|---|---|---|---|---|

| Secondary Alcohol Xanthate | Ph₃SiH | Dibenzoyl Peroxide (BPO) | Alkane | msu.edu |

| N-phenylthioxocarbamate | Ph₃SiH | Triethylborane (Et₃B) | Alkane | msu.edu |

| Acetate Ester | Ph₃SiH | Di-tert-butyl peroxide (DTBP) | Alkane | msu.edu |

Nucleophilic Displacement Reactions

Nucleophilic substitution at the silicon center is a fundamental reaction pathway for organosilanes. researchgate.net In this process, a nucleophile attacks the electrophilic silicon atom, displacing one of the attached groups as a leaving group. These reactions typically proceed through a pentacoordinate, trigonal bipyramidal intermediate or transition state. researchgate.net

For this compound, the silicon atom is bonded to four aryl groups. The reaction with a nucleophile (Nu⁻) would involve the attack on silicon and the potential displacement of either a phenyl anion (Ph⁻) or an o-tolyl anion.

The rate and feasibility of nucleophilic displacement are highly sensitive to the steric bulk of the substituents on the silicon atom. The four aryl groups in this compound create a highly crowded environment around the silicon center. The presence of the ortho-tolyl group, with its methyl group positioned close to the reaction center, adds significant steric hindrance compared to triphenylsilane. This increased steric bulk would be expected to hinder the approach of a nucleophile, making nucleophilic displacement reactions at the silicon center of this compound slower than for less substituted silanes like triphenylsilane. For instance, the hydrolysis of di(o-tolyl)silicon dihalide to form di(o-tolyl)silanediol is an example of nucleophilic displacement at a sterically hindered silicon center. acs.org The synthesis of related compounds like dibenzofuran-2-yl(triphenyl)silane (B3336131) can be achieved via nucleophilic substitution reactions, highlighting this pathway's utility in creating complex silanes.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triphenylsilane |

| Triethylsilane |

| Trichlorosilane |

| Diphenylsilane |

| Tripropylsilane |

| Di(o-tolyl)silanediol |

| Dibenzofuran-2-yl(triphenyl)silane |

| Potassium tert-butoxide (KOtBu) |

| Azobisisobutyronitrile (AIBN) |

| Dibenzoyl Peroxide (BPO) |

| Di-tert-butyl peroxide (DTBP) |

| Triethylborane |

| Phenyl anion |

Silicon-Centered Intermediates and Their Reactivity

Silyllithium reagents are potent nucleophiles used to form silicon-carbon and silicon-element bonds. The generation of (o-tolyl)triphenylsilyllithium would typically be envisioned via the cleavage of the Si-C or Si-H bond of a suitable precursor with a strong base or a reducing agent like lithium metal. However, the synthesis of silyllithium reagents can be challenging. chemrxiv.org

While direct reports on the generation and coupling of (o-tolyl)triphenylsilyllithium are scarce, the reactivity of analogous triarylsilyllithium compounds provides a framework for understanding their potential. These intermediates are highly reactive and can participate in coupling reactions with a variety of electrophiles, such as alkyl halides or aryl halides, to form new organosilanes. The steric hindrance imposed by the o-tolyl group might affect the rate and efficiency of both the formation of the silyllithium species and its subsequent coupling reactions.

Given the difficulties in preparing and handling reagents like silyllithiums, alternative precursors for nucleophilic silyl species have been developed. For instance, sodium silylsilanolates have emerged as stable and effective reagents that can act as precursors to silylcopper species for silylation reactions. kyoto-u.ac.jprsc.org These reagents have been successfully used in the copper-catalyzed hydrosilylation of alkynes, including substrates with sterically hindered o-tolyl groups. kyoto-u.ac.jprsc.org This suggests an alternative pathway to achieve the coupling of a silyl moiety, bypassing the need for a formal silyllithium intermediate.

The activation of the silicon-hydrogen bond in hydrosilanes is a fundamental step in many silicon-based chemical transformations, including hydrosilylation and dehydrocoupling. This compound, as a hydrosilane derivative (if one phenyl group is replaced by hydrogen, i.e., (o-tolyl)diphenylsilane), can be activated through several pathways.

One significant pathway is the oxidation of the silane to a silanol. Research has shown that diphenyl(o-tolyl)silane can be converted to diphenyl(o-tolyl)silanol in high yield (82%) through a visible light-mediated oxidation process using an organoboron photocatalyst. mdpi.comrsc.org This reaction demonstrates the activation of the Si-H bond to form a Si-O bond, proceeding likely through a radical mechanism. mdpi.com

Another activation route involves the reaction of the hydrosilane with alcohols in the presence of a catalyst or under specific conditions. For example, the electrochemical oxidative dehydrogenation of diphenyl(o-tolyl)silane in the presence of methanol yields methoxydiphenyl(o-tolyl)silane. rsc.org

Furthermore, transition metal complexes are widely used to activate Si-H bonds. This typically occurs via oxidative addition of the silane to a low-valent metal center, forming a metal-hydrido-silyl complex. researchgate.net The electronic properties of the silane are crucial; electron-poor silanes generally exhibit more favorable kinetics and thermodynamics for oxidative addition to palladium(0) complexes. researchgate.net The presence of the electron-donating o-tolyl group in a triarylsilane might influence its reactivity in such processes compared to unsubstituted triphenylsilane. The hydride-donating ability of hydrosilanes is a key factor in their reactivity, with triarylsilanes generally being less reactive than trialkylsilanes. uni-muenchen.de

Table 2: Activation and Functionalization of (o-Tolyl)silane Derivatives This table is interactive. Click on the headers to sort the data.

| Substrate | Reagents | Product | Yield | Reaction Type | Ref |

|---|---|---|---|---|---|

| Diphenyl(o-tolyl)silane | AQDAB (cat.), O₂, blue light, DMSO/H₂O | Diphenyl(o-tolyl)silanol | 82% | Photo-oxidation (Si-H activation) | mdpi.com |

| Diphenyl(o-tolyl)silane | Electrolysis, [Bmpyrr]Br, MeOH | Methoxydiphenyl(o-tolyl)silane | 77% | Electrochemical oxidation (Si-H activation) | rsc.org |

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The utility of organosilicon compounds in these transformations is well-established, primarily as nucleophilic partners. However, their role as directing ligands, analogous to ubiquitous phosphines, is less documented.

Comparison with Known Phosphine Ligands in Palladium Catalysis (e.g., P(o-tolyl)₃)

The palladium-catalyzed cross-coupling reaction is a cornerstone of synthetic chemistry, with ligand choice being critical to catalyst performance. Tri(o-tolyl)phosphine, P(o-tolyl)₃, is a prominent ligand known for its unique steric and electronic properties.

Properties of P(o-tolyl)₃ in Palladium Catalysis: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that has been extensively used in challenging Pd-catalyzed cross-coupling reactions since the 1960s and 1970s. nih.gov Its large cone angle (194°) allows it to stabilize reactive monophosphine-ligated Pd(0) species, which are key intermediates in many catalytic cycles. nih.govnih.gov A defining characteristic of P(o-tolyl)₃ is its propensity to undergo cyclometalation with Pd(II) precursors like palladium(II) acetate, forming highly stable and active palladacycle precatalysts, such as the Herrmann–Beller palladacycle. nih.govnih.gov These pallacycles have demonstrated high efficiency in reactions like the Heck reaction, even at very low catalyst loadings. nih.gov The stability and activity imparted by the P(o-tolyl)₃ ligand are attributed to its ability to prevent catalyst decomposition and facilitate multiple catalytic pathways, including both Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. nih.gov

Comparative Role of this compound: Based on available research, a direct comparison of this compound serving as a directing ligand against P(o-tolyl)₃ in palladium catalysis is not extensively documented. Organosilicon compounds, including various organosilanes, typically participate in palladium-catalyzed cross-coupling not as ligands but as nucleophilic reagents in reactions such as the Hiyama coupling. organic-chemistry.org In these reactions, the organosilane transfers its organic group to the palladium center after activation by a fluoride source or a base. organic-chemistry.orgnih.gov The development of fluoride-free activation methods has led to the use of organosilanols and their derivatives, which are believed to proceed via a critical Si-O-Pd linkage to facilitate transmetalation. nih.gov This functional role as a carbon-group donor is mechanistically distinct from the role of P(o-tolyl)₃, which serves as an ancillary ligand that modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle without being consumed.

Nickel-Catalyzed Processes with Ortho-Substituted Ligands

Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. The performance of nickel catalysts is also heavily dependent on the supporting ligands. While ortho-substituted phosphine ligands have been studied, the role of analogous silane ligands like this compound is not well-defined.

Research into nickel-catalyzed cross-coupling has shown that both monophosphine and bisphosphine ligands are effective, with the optimal choice depending on the specific substrates. nih.govresearchgate.net For instance, in Suzuki-Miyaura couplings, bulky monophosphines can outperform bisphosphines with sterically hindered or electronically deactivated substrates. researchgate.net The presence of ortho-substituents on arylboronic acids has also been shown to be a crucial factor in ligand-free, nickel-mediated C-S cross-coupling reactions. researchgate.net

In the context of organosilicon compounds, nickel-catalyzed reactions have been developed where aryl(trialkyl)silanes act as nucleophilic partners for coupling with aryl chlorides and tosylates. nih.govrsc.org These reactions demonstrate the utility of silanes as reagents in nickel catalysis, but not as directing ligands. Phenylsilane (B129415) has also been employed as a reducing agent in nickel-catalyzed couplings, where it facilitates the reduction of a Ni(II) precatalyst to the active Ni(I) species. organic-chemistry.org However, specific studies detailing the use of this compound as a primary, directing ligand in nickel-catalyzed processes remain limited.

Hydrosilylation Catalysis

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for producing organosilicon compounds and for the selective reduction of organic functional groups.

Selective Reduction of Organic Functionalities

The catalytic hydrosilylation of polar functional groups, particularly carbonyls, provides a mild and selective method for reduction. This transformation is synthetically valuable as it offers an alternative to metal hydride reagents and catalytic hydrogenation. researchgate.net Various transition metals, including iron, manganese, and rhodium, have been shown to catalyze the hydrosilylation of aldehydes, ketones, esters, and even carboxylic acids. researchgate.netnottingham.ac.uk The choice of silane and catalyst can allow for high chemoselectivity, leaving other functional groups like alkenes, nitro groups, and halides untouched. nottingham.ac.uk While various silanes such as phenylsilane and diphenylsilane are commonly used, specific research detailing the application of this compound in the selective catalytic reduction of organic functionalities is not prominently featured in the literature.

Application in Polymerization Processes

Hydrosilylation is a key reaction in polymer chemistry, particularly for the curing of silicone polymers and the functionalization of organic polymers. mdpi.com This process is widely used in industry to produce silicone elastomers, coatings, and adhesives, often employing platinum-based catalysts like Karstedt's or Speier's catalyst. mdpi.comnih.gov The reaction facilitates the formation of cross-links by adding Si-H groups from a polysiloxane to vinyl groups on other polymer chains. mdpi.com

Furthermore, hydrosilylation can be used to modify existing polymers. For example, triphenylsilane has been used for the hydrosilylation of solution-polymerized styrene-butadiene rubber. dntb.gov.ua This functionalization can alter the physical and chemical properties of the base polymer. Despite the broad utility of hydrosilylation in polymerization, specific examples detailing the use of this compound as the hydrosilylating agent are not widely reported.

Amidation Reactions

Direct amidation of carboxylic acids with amines is a highly desirable but challenging transformation that typically requires stoichiometric activating agents. Recent research has identified triarylsilanols, derivatives of triarylsilanes, as the first examples of silicon-centered molecular catalysts for this reaction. nih.govimperial.ac.ukresearchgate.netkcl.ac.uk

A screening of various silanols, silanediols, and related compounds identified triarylsilanols as effective catalysts for the direct amidation of carboxylic acids. nih.gov In a model reaction, tri(o-tolyl)silanol (B11954167) was evaluated alongside other silicon-based compounds for its ability to catalyze the formation of an amide from an aliphatic carboxylic acid and a primary amine.

| Catalyst (10 mol %) | Conversion (%) |

|---|---|

| None (Thermal) | 22 |

| Triphenylsilanol | 54 |

| Tri(o-tolyl)silanol | 37 |

| Tri(p-tolyl)silanol | 50 |

| Diphenylsilanediol | 36 |

Data sourced from a study on the catalytic activity of various silanols in the amidation of an aliphatic carboxylic acid with a primary amine in refluxing toluene for 1 hour. nih.gov

Further studies identified tris(p-haloaryl)silanols as being even more active than the parent triphenylsilanol. nih.govresearchgate.net The catalytic cycle is proposed to involve the formation of a silyl ester intermediate. nih.gov However, the catalytic process is not without challenges; catalyst decomposition can occur, particularly in the presence of more basic secondary amines, which limits the formation of tertiary amides. nih.gov Kinetic studies also revealed that the reaction is subject to product inhibition, with tertiary amide products being more inhibitory than secondary amides. nih.govresearchgate.net

The scope of the reaction using an optimized brominated triarylsilanol catalyst was explored for various combinations of acids and amines, demonstrating moderate to good yields for the formation of secondary amides. The reaction proved more challenging for aromatic carboxylic acids and for the synthesis of tertiary amides from secondary amines. nih.gov

| Carboxylic Acid | Amine | Product Type | Catalyzed Yield (%) | Uncatalyzed Yield (%) |

|---|---|---|---|---|

| Phenylacetic acid | 4-Methylbenzylamine | Secondary Amide | 86 | 18 |

| Phenylacetic acid | N-Methylbenzylamine | Tertiary Amide | 15 | <5 |

| Phenylacetic acid | Aniline | Secondary Amide | 27 | <5 |

| Cyclohexanecarboxylic acid | Benzylamine | Secondary Amide | 75 | 12 |

Selected data representing the substrate scope using tris(4-bromophenyl)silanol (B8549094) as the catalyst. nih.gov

This application in amidation catalysis highlights a promising area for this compound derivatives, shifting their role from simple reagents to that of catalysts in a fundamentally important organic transformation.

Catalytic Applications of O Tolyl Triphenylsilane and Its Derivatives

Catalysis in Amide Bond Formation

Triarylsilanols, which can be derived from precursors like (O-Tolyl)triphenylsilane, have emerged as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.govresearchgate.netacs.orgkcl.ac.ukimperial.ac.uk This development is significant as it moves away from stoichiometric silicon-based reagents towards more sustainable catalytic methods. rsc.orgtorontomu.ca The catalytic approach circumvents the need for stoichiometric activating agents, which often results in poor atom economy and the generation of significant waste. rsc.orgtorontomu.ca

Initial screenings of various silicon-based compounds, including silanols, silanediols, disiloxanediols, and incompletely condensed silsesquioxanes, identified triarylsilanols as effective homogeneous catalysts for this transformation. nih.govresearchgate.netacs.org A model reaction involving an aliphatic carboxylic acid and a primary amine in refluxing toluene (B28343) was used to evaluate the catalytic activity of these compounds. nih.gov

Detailed research into a series of electronically differentiated triarylsilanols revealed that their catalytic activity is significantly influenced by the substituents on the aryl rings. nih.govacs.org Specifically, tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol (B1683266). nih.govresearchgate.netacs.orgkcl.ac.ukimperial.ac.uk Among the halogenated derivatives, the tris(p-bromophenyl)silanol congener was identified as the most active. nih.govresearchgate.netacs.orgkcl.ac.ukimperial.ac.uk For instance, in a model amidation reaction, the conversion to the amide product after one hour was notably higher with substituted silanols compared to the parent triphenylsilanol (25% conversion). nih.gov

However, the catalytic system is not without its challenges. Kinetic studies and nuclear magnetic resonance (NMR) monitoring have shown that the process is subject to product inhibition. nih.govresearchgate.netacs.orgkcl.ac.ukimperial.ac.uk Tertiary amides were found to be more potent inhibitors than secondary amides, which compounds the inherently lower reactivity of secondary amines in these direct amidation reactions. nih.govacs.org

Furthermore, the silanol (B1196071) catalyst itself can undergo decomposition under the reaction conditions. nih.govacs.org The primary pathway for this decomposition is a base-mediated condensation to form a catalytically inactive disiloxane. nih.govacs.org The extent of this catalyst depletion was found to correlate with the basicity of the amine used. nih.govacs.org For example, reactions with more basic secondary alkyl amines led to more significant catalyst decomposition (around 30% depletion) compared to less basic primary alkyl amines (around 20% depletion) or anilines (around 3% depletion) over an 8-hour period. nih.govacs.org

A plausible mechanism involves the formation of a triaryl silyl (B83357) ester as a key intermediate. nih.govresearchgate.netacs.org This putative intermediate has been synthesized and studied, providing support for the proposed catalytic cycle. nih.govresearchgate.net

The following table summarizes the catalytic activity of various electronically differentiated triarylsilanols in a model amidation reaction between an aliphatic carboxylic acid and a primary amine.

| Catalyst | Substituent | Conversion (%) after 1h | Catalyst Integrity (%) |

| Triphenylsilanol | H | 25 | - |

| Tris(4-fluorophenyl)silanol | p-F | - | Moderate |

| Tris(4-chlorophenyl)silanol | p-Cl | - | Moderate |

| Tris(4-bromophenyl)silanol (B8549094) | p-Br | - | Slight |

| 6j | - | 46 | - |

| 6k | - | 46 | - |

Data derived from a model reaction with 10 mol % catalyst loading in refluxing toluene for 1 hour. Catalyst integrity was assessed post-amidation. nih.gov

The research highlights a trade-off between catalyst activity and stability. While electron-withdrawing groups on the aryl rings enhance catalytic performance, they can also affect the catalyst's robustness. nih.gov The tris(p-haloaryl)silanols, particularly the bromo-derivative, were selected for further study as they offered a good balance of high conversion rates and moderate catalyst integrity. nih.gov

Spectroscopic Characterization Methodologies in Organosilicon Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds, providing detailed information about the carbon-hydrogen framework, the local environment of the silicon atom, and the connectivity of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a comprehensive map of the organic substituents attached to the silicon center. For (O-Tolyl)triphenylsilane, the spectra are characterized by distinct signals corresponding to the triphenylsilyl moiety and the o-tolyl group.

The ¹H NMR spectrum is expected to show a complex multiplet region for the aromatic protons of the three phenyl groups and the tolyl group, typically between 7.0 and 8.0 ppm. The protons on the phenyl rings attached to silicon generally appear as multiplets. For instance, in the closely related triphenylsilane (B1312308), the ortho-protons are observed at δ 7.56-7.67 ppm, while the meta- and para-protons resonate between δ 7.27-7.52 ppm amazonaws.com. The o-tolyl group in this compound introduces a characteristic singlet for the methyl (CH₃) protons, which would appear in the upfield region of the spectrum, around 2.30 ppm, as seen in the analogous compound diphenyl(o-tolyl)silanol mdpi.com. The aromatic protons of the o-tolyl group would exhibit distinct multiplets within the aromatic region, influenced by their proximity to the silicon atom and the methyl group mdpi.com.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon environment. The ipso-carbon (the carbon atom of the phenyl ring directly bonded to the silicon) typically appears around 134 ppm amazonaws.com. The ortho, meta, and para carbons of the phenyl groups have characteristic shifts, generally found between 128 and 137 ppm amazonaws.com. For the o-tolyl group, the methyl carbon would give a signal in the aliphatic region (around 23.3 ppm in diphenyl(o-tolyl)silanol), while the aromatic carbons of the tolyl ring would have distinct chemical shifts, including the quaternary carbon attached to the methyl group and the ipso-carbon attached to silicon mdpi.com.

Interactive Table: Expected NMR Data for this compound based on Analogous Compounds.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenyl | ¹H | 7.2 - 7.7 | Complex multiplets for ortho, meta, and para protons. |

| Phenyl | ¹³C | 128 - 137 | Signals for ipso, ortho, meta, and para carbons. |

| o-Tolyl (Aromatic) | ¹H | 7.1 - 7.5 | Distinct multiplets for the four aromatic protons. |

| o-Tolyl (Aromatic) | ¹³C | 124 - 145 | Signals for the six unique aromatic carbons. |

| o-Tolyl (Methyl) | ¹H | ~2.3 | Singlet. |

Silicon-29 (²⁹Si) NMR spectroscopy is uniquely powerful for probing the immediate electronic environment of the silicon atom. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its routine observation. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it.

For tetra-arylsilanes, the ²⁹Si chemical shift typically appears in a characteristic upfield region. In triphenylsilane, the ²⁹Si nucleus resonates at approximately -18.19 ppm amazonaws.com. The substitution of one phenyl group with an electron-donating o-tolyl group in this compound is expected to cause a slight shift in this value, but it would remain in a similar range. The precise chemical shift provides a definitive signature for the tetra-coordinated silicon center in this specific aryl environment. It is important to note that ²⁹Si NMR spectra can sometimes show a broad background signal from the glass NMR tube and probe materials, typically around -110 ppm, which must be distinguished from sample signals.

Internuclear Double Resonance (INDOR) is a specialized NMR technique that can be a powerful tool for deciphering complex, overlapping spectra and for the indirect detection of less sensitive nuclei. In an INDOR experiment, the frequency of a specific transition of one nucleus (e.g., ¹H) is monitored while a second frequency is swept through the resonance region of another coupled nucleus (e.g., ²⁹Si). This allows for the precise determination of chemical shifts and coupling constants for the second nucleus.

While specific INDOR studies on this compound are not documented, the technique is highly applicable to such organosilicon compounds. For example, a modified ²⁹Si INDOR technique can be used where a proton line of the aryl groups is monitored while scanning the ²⁹Si NMR spectrum. This would allow for the assignment of the ²⁹Si chemical shift by correlating it to a well-resolved and assigned proton signal. This method is particularly valuable for confirming the connectivity between the silicon center and its specific organic substituents, simplifying the assignment of complex spectra and providing unambiguous structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these spectra are rich with information characteristic of the Si-C bonds and the aromatic ring structures.

The IR spectrum of a tetra-arylsilane is dominated by the vibrations of the aromatic groups. Characteristic bands include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These produce strong absorptions in the fingerprint region (below 1300 cm⁻¹).

The key vibrational modes involving the silicon atom are the Si-Aryl stretching frequencies. The Si-Phenyl stretch in compounds like triphenylsilane gives rise to characteristic bands. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the Si-C bonds and the breathing modes of the aromatic rings, which may be weak or absent in the IR spectrum cdnsciencepub.comresearchgate.net. The presence of the o-tolyl group would introduce additional bands corresponding to the methyl group's C-H stretching and bending vibrations. The combination of IR and Raman data allows for a complete vibrational assignment, confirming the presence of all structural components of the molecule aip.org.

Interactive Table: Key Vibrational Modes for this compound.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | > 3000 |

| Aliphatic C-H Stretch (Tolyl CH₃) | IR, Raman | 2850 - 3000 |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 |

| Si-Phenyl Stretch | IR, Raman | 1100 - 1200, 400 - 500 |

Mass Spectrometry Techniques for Product Confirmation (e.g., ESI-MS)

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of a synthesized compound. For relatively nonpolar and stable molecules like this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. Tetra-arylsilanes are noted for their high thermal and electrochemical stability researchgate.netmdpi.com.

In a mass spectrum, this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its exact mass. The high-resolution mass spectrum would allow for the determination of its elemental formula with high accuracy.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for tetra-arylsilanes involves the cleavage of the Si-Aryl bonds. It is expected that the loss of one of the aryl groups would be a major fragmentation pathway. For instance, a derivative of triphenylsilane showed the loss of a phenyl group ([M - C₆H₅]⁺) as the most abundant fragment ion (base peak) amazonaws.com. For this compound, one would anticipate observing fragment ions corresponding to the loss of a phenyl group ([M - C₆H₅]⁺) and the loss of a tolyl group ([M - C₇H₇]⁺). The relative abundance of these fragments can provide insight into the relative strengths of the Si-Phenyl and Si-Tolyl bonds.

Computational and Theoretical Studies on O Tolyl Triphenylsilane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-oldenburg.dempg.denumberanalytics.com This theoretical framework allows for the calculation of various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. mpg.de For (O-Tolyl)triphenylsilane, DFT calculations can predict its structural and electronic properties, such as bond lengths, bond angles, and the distribution of electron density.

The reliability of DFT results depends on the choice of the exchange-correlation functional. aps.org Common functionals include the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs), with hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory often providing improved accuracy for molecular systems. uni-oldenburg.de

In the case of this compound, the introduction of the o-tolyl group, an electron-donating group, influences the electronic structure of the triphenylsilane (B1312308) framework. youtube.com DFT calculations would likely show an increase in electron density on the silicon atom and the attached phenyl rings compared to unsubstituted tetraphenylsilane. This is due to the positive inductive and hyperconjugation effects of the methyl group on the tolyl substituent. youtube.com

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Trend for this compound | Rationale |

| HOMO Energy | Higher than triphenylsilane | Electron-donating o-tolyl group destabilizes the HOMO. |

| LUMO Energy | Slightly higher than triphenylsilane | Minor influence of the donating group on the LUMO. |

| HOMO-LUMO Gap | Narrower than triphenylsilane | The increase in HOMO energy is typically more significant. |

| Silicon Atomic Charge | More negative than in tetraphenylsilane | Increased electron donation from the o-tolyl group. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transient species and transition states that are often difficult to observe experimentally. researchgate.netnih.gov For reactions involving this compound, such as those leading to the formation of silylium (B1239981) ions, computational modeling can map out the entire reaction pathway. thieme-connect.comresearchgate.net

Transition State Analysis and Energy Barrier Determination

Transition state theory is a fundamental concept in chemical kinetics, postulating that reactants pass through a high-energy transition state on their way to becoming products. ucsb.edunumberanalytics.comnumberanalytics.com The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. ucsb.edu Computational methods, particularly DFT, can be used to locate transition state structures and calculate their energies. ucsb.edu

For the formation of a silylium ion from this compound, a likely pathway involves the abstraction of a leaving group (e.g., a hydride) by a strong Lewis acid. uni-oldenburg.de Computational modeling can be employed to simulate this process. The geometry of the transition state would reveal the extent of bond breaking (Si-leaving group) and bond forming (leaving group-Lewis acid).

The energy barrier for this process would be influenced by the electronic and steric nature of the substituents on the silicon atom. The electron-donating o-tolyl group in this compound is expected to stabilize the developing positive charge on the silicon atom in the transition state, thereby lowering the activation energy barrier compared to an unsubstituted triphenylsilane. youtube.com However, the steric bulk of the ortho-methyl group might also play a role, potentially increasing the energy of the transition state due to steric hindrance. researchgate.net

Table 2: Hypothetical Energy Barriers for Silylium Ion Formation

| Reactant | Leaving Group | Lewis Acid | Predicted Relative Energy Barrier | Rationale for this compound |

| Triphenylsilane | H⁻ | [Ph₃C]⁺ | Reference | - |

| This compound | H⁻ | [Ph₃C]⁺ | Lower | The electron-donating o-tolyl group stabilizes the positive charge on the silicon in the transition state. |

| (p-Tolyl)triphenylsilane | H⁻ | [Ph₃C]⁺ | Lower | Less steric hindrance compared to the ortho isomer, but also potentially less stabilization. |

Silylium Ion Stability and Lewis Acidity Investigations

Silylium ions (R₃Si⁺) are highly reactive species with a strong Lewis acidic character. thieme-connect.comkisti.re.kr Their stability is a subject of intense research, and computational studies have been crucial in understanding the factors that govern it. The stability of the silylium ion derived from this compound would be influenced by the electronic and steric effects of its substituents.

Computational studies on various triarylsilylium ions have shown that electron-donating groups on the aryl rings enhance the stability of the cation. acs.org The o-tolyl group, being electron-donating, would contribute to the stabilization of the positive charge on the silicon atom through inductive and hyperconjugative effects. youtube.com This stabilization is expected to be more significant than that provided by a phenyl group alone.

The Lewis acidity of a silylium ion is a measure of its ability to accept an electron pair. Computational methods can quantify Lewis acidity through metrics like the Fluoride (B91410) Ion Affinity (FIA). kit.eduresearchgate.netmaynoothuniversity.ie While silylium ions are generally considered strong Lewis acids, their acidity can be modulated by the substituents. The electron-donating o-tolyl group in the (O-Tolyl)triphenylsilyl cation would be expected to reduce its Lewis acidity compared to the triphenylsilylium ion, as the increased electron density on the silicon center makes it a less potent electron acceptor.

Computational studies on silylium Lewis base adducts have shown that both the electronic and steric profiles of the silane (B1218182) and the Lewis base are critical in determining the thermodynamics of their interaction. rsc.org For instance, bulkier silanes are generally less prone to ionization. rsc.org

Stereochemical Aspects of Triarylsilanes

The stereochemistry of tetraorganosilanes, including this compound, is a fascinating area of study. When a silicon atom is bonded to four different substituents, it becomes a stereogenic center, leading to the possibility of enantiomers. researchgate.net In the case of this compound, the silicon atom is bonded to three phenyl groups and one o-tolyl group. While not chiral itself due to the presence of three identical phenyl groups, the introduction of a second, different substituent in place of one of the phenyl groups would render the silicon atom stereogenic.

Computational studies can be used to explore the conformational landscape of triarylsilanes. kisti.re.kracs.org The rotation of the aryl groups around the Si-C bonds can lead to different conformers. researchgate.net For this compound, the presence of the ortho-methyl group introduces steric hindrance that can restrict the rotation of the tolyl group, potentially leading to stable conformational isomers. researchgate.net Computational methods can be used to calculate the energy barriers for these rotations. researchgate.net

The concept of topological stereoisomerism is also relevant, particularly for more complex organosilicon compounds where different spatial arrangements of ligands can lead to a large number of possible stereoisomers. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. cresset-group.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules. aps.orgmdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape in detail. An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to evolve over time. numberanalytics.com By analyzing the trajectory of the simulation, one can identify the preferred conformations of the molecule and the transitions between them. cresset-group.com

The analysis of MD trajectories can provide insights into the flexibility of the molecule, including the rotational freedom of the phenyl and o-tolyl groups. mdpi.com The root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify regions of high and low flexibility within the molecule. mdpi.com Such simulations would likely reveal that the rotation of the o-tolyl group is more hindered than that of the phenyl groups due to the steric clash of the methyl group with the adjacent phenyl rings. This information is valuable for understanding how the molecule might interact with other species in a chemical reaction or in a condensed phase.

Advanced Applications and Derivatization Strategies

Exploration of Biological Activity (Focus on Chemical Mechanisms)

Modulation of Proteasomal Activity by Boronate-Substituted Triphenylsilane (B1312308) Derivatives

The ubiquitin-proteasome system is a critical pathway for protein degradation within eukaryotic cells, regulating a multitude of cellular processes including the cell cycle, signal transduction, and apoptosis. mdpi.com The 20S proteasome, the catalytic core of this system, possesses multiple peptidase activities, with the chymotrypsin-like (CT-L) activity being a key target for therapeutic intervention, particularly in oncology. mdpi.complos.org Boronic acid derivatives have emerged as a significant class of proteasome inhibitors, with bortezomib (B1684674) being the first-in-class drug approved for treating multiple myeloma. mdpi.comresearchgate.net The boron atom in these compounds can form a stable, reversible covalent bond with the active site threonine residue of the proteasome. dokumen.pub

Recent research has explored the derivatization of various molecular scaffolds with boronic acid moieties to develop novel and potent proteasome inhibitors. While direct studies on boronate-substituted (o-tolyl)triphenylsilane are not extensively documented in the available literature, the principles of derivatization and the structure-activity relationships of other boronic acid-based inhibitors provide a strong foundation for understanding their potential. The triphenylsilane scaffold itself offers a three-dimensional structure that can be functionalized to interact with the substrate-binding channels of the proteasome.

The strategy of incorporating a boronic acid group into a larger molecule is a well-established method for creating proteasome inhibitors. mdpi.comnih.gov This involves the synthesis of boronic acid or boronate ester derivatives of the parent compound. organic-chemistry.orguniurb.it For instance, dipeptidyl boronic acids have been synthesized and show potent inhibitory activity against the human 20S proteasome. nih.gov The synthesis often requires careful planning of deprotection and coupling steps due to the sensitivity of the aminoboronic acid moiety. nih.gov

The inhibitory activity of boronate derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against the different catalytic activities of the proteasome. For example, some peptide-based boronic acid derivatives have demonstrated potent in vitro inhibition of the human 20S proteasome. nih.gov The effectiveness of these inhibitors is often linked to their ability to mimic the transition state of the peptide substrate hydrolysis.

While specific IC₅₀ values for boronate-substituted this compound are not available, the data from other boronic acid derivatives illustrate the potential for potent proteasome inhibition. The development of such compounds would involve the synthesis of an this compound precursor functionalized for the introduction of a boronic acid group, likely through methods like the Miyaura borylation. organic-chemistry.org The resulting derivatives would then be evaluated for their ability to inhibit the proteasome's catalytic subunits.

| Compound Class | Target | Reported Activity |

| Dipeptidyl boronic acids | Human 20S proteasome | Potent in vitro inhibition nih.gov |

| Bortezomib | 26S proteasome (CT-L subunit) | Approved for multiple myeloma treatment mdpi.comresearchgate.net |

| Chalcone-boronic acid derivatives | Proteasome | Anticancer activity through apoptosis induction mdpi.com |

The derivatization of this compound to include a boronate group represents a plausible strategy for developing novel proteasome inhibitors. The bulky and rigid nature of the triphenylsilane core could influence the binding affinity and selectivity of the boronic acid warhead for the proteasome's active sites. Further research, including synthesis and comprehensive biological evaluation, would be necessary to determine the specific effects of these derivatives on proteasomal activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (O-Tolyl)triphenylsilane, and what parameters critically influence reaction yields?

- Methodological Answer : this compound can be synthesized via silylation reactions using triphenylsilane as a precursor. Key parameters include:

- Catalyst Selection : Use peroxide catalysts (e.g., benzoyl peroxide) to initiate radical-mediated pathways, as demonstrated in silane-olefin reactions .

- Solvent Control : Employ anhydrous solvents (e.g., benzene or pyridine) to prevent hydrolysis, with rigorous drying over sodium metal .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) and isolate products using column chromatography with silica gel.

- Critical Considerations : Optimize stoichiometry of the o-tolyl substituent source (e.g., o-tolyl halides) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify aromatic proton environments and confirm substitution patterns. For example, o-tolyl protons exhibit distinct splitting due to steric hindrance .

- IR Spectroscopy : Analyze Si-H stretches (~2100–2200 cm) and aromatic C-H bends to verify structural integrity .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), ensuring alignment with theoretical values (e.g., CHSi).

Advanced Research Questions

Q. How does the o-tolyl substituent influence the electronic structure and reactivity of triphenylsilane derivatives in radical-mediated reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methyl group in o-tolyl enhances silane radical stability, as observed in photochemical silylation reactions. This substituent lowers the energy barrier for hydrogen atom transfer (HAT) to pyridinium ions .

- Steric Effects : Ortho-substitution creates steric bulk, reducing accessibility to reactive sites. This can be quantified via computational studies (e.g., DFT calculations) comparing activation energies of o-tolyl vs. phenyl derivatives .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound derivatives, such as cation stability or isomer energetics?

- Methodological Answer :

- Data Triangulation : Cross-reference experimental (e.g., calorimetry) and computational (e.g., MINDO/3, DFT) results to identify systematic errors. For example, discrepancies in heats of formation for o-tolyl cations may arise from competing dissociation pathways .

- Isomer-Specific Analysis : Use ion mobility spectrometry to separate and characterize isomers, addressing conflicting stability rankings (e.g., tropyl vs. o-tolyl cations) .

Q. What safety protocols are essential when handling this compound in oxygen-sensitive or acidic environments?

- Methodological Answer :

- Incompatibility Mitigation : Avoid contact with strong oxidizers (e.g., HNO) and acids, which can trigger violent decomposition. Store under inert atmospheres (argon/nitrogen) .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to prevent exposure to hazardous decomposition products (e.g., carbon oxides) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。